2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride
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Overview
Description
2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O It is a derivative of nicotinamide, which is known for its wide range of biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride typically involves the reaction of nicotinamide derivatives with piperidine and chlorinating agents. One common method involves the following steps:
Starting Materials: Nicotinamide, piperidine, and a chlorinating agent such as thionyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.
Procedure: Nicotinamide is first reacted with thionyl chloride to form 2-chloronicotinamide. This intermediate is then reacted with piperidine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Research: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
2-Chloro-N-(piperidin-4-ylmethyl)nicotinamide hydrochloride is unique due to the presence of the piperidine moiety, which enhances its binding affinity to certain biological targets compared to other nicotinamide derivatives. This structural feature contributes to its higher potency and specificity in biological applications .
Properties
IUPAC Name |
2-chloro-N-(piperidin-4-ylmethyl)pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.ClH/c13-11-10(2-1-5-15-11)12(17)16-8-9-3-6-14-7-4-9;/h1-2,5,9,14H,3-4,6-8H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRUHQAJIRGWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=C(N=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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